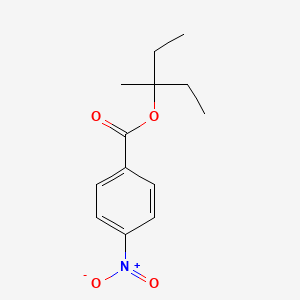

3-Methylpentan-3-yl 4-nitrobenzoate

Description

3-Methylpentan-3-yl 4-nitrobenzoate is an ester derivative composed of a 3-methylpentan-3-yl alcohol moiety and 4-nitrobenzoic acid. Applications may include use as intermediates in pharmaceuticals or organic synthesis, similar to structurally related nitroaromatic compounds like 4-(methylamino)-3-nitrobenzoic acid .

Properties

CAS No. |

55705-66-3 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-methylpentan-3-yl 4-nitrobenzoate |

InChI |

InChI=1S/C13H17NO4/c1-4-13(3,5-2)18-12(15)10-6-8-11(9-7-10)14(16)17/h6-9H,4-5H2,1-3H3 |

InChI Key |

RZZXZWUGQDHMDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3-methylpentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

4-Nitrobenzoic acid+3-Methylpentan-3-olH2SO43-Methylpentan-3-yl 4-nitrobenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of 3-Methylpentan-3-yl 4-nitrobenzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 3-methylpentan-3-ol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: 3-Methylpentan-3-yl 4-aminobenzoate.

Hydrolysis: 4-Nitrobenzoic acid and 3-methylpentan-3-ol.

Scientific Research Applications

3-Methylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylpentan-3-yl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Alkyl Group Variations

- Ethyl 4-nitrobenzoate : The shorter ethyl chain increases polarity and water solubility compared to the branched 3-methylpentan-3-yl group. Steric hindrance in the latter may slow hydrolysis reactions.

- tert-Butyl 4-nitrobenzoate : The bulky tert-butyl group further reduces solubility in polar solvents but enhances thermal stability due to increased steric protection of the ester bond.

Aromatic Substituent Variations

- 3-Methylpentan-3-yl 4-aminobenzoate: Replacing the nitro group with an amino group introduces electron-donating effects, increasing susceptibility to oxidation but enabling hydrogen-bonding interactions absent in the nitro analog .

Physical and Chemical Properties

| Property | 3-Methylpentan-3-yl 4-nitrobenzoate | Ethyl 4-nitrobenzoate | 3-Methylpentan-3-yl 3-nitrobenzoate |

|---|---|---|---|

| Solubility in Water | Low (branched alkyl reduces polarity) | Moderate | Low |

| Melting Point | Likely higher due to crystal packing | Lower | Variable (depends on nitro position) |

| Hydrolysis Rate | Slower (steric hindrance) | Faster | Intermediate |

Intermolecular Interactions and Crystal Packing

The para-nitro group in 3-methylpentan-3-yl 4-nitrobenzoate facilitates dipole-dipole interactions and weak hydrogen bonds (C–H···O), influencing crystal lattice stability. In contrast, esters with meta-nitro groups (e.g., 3-nitrobenzoates) exhibit less directional interactions, resulting in less predictable packing motifs . Graph set analysis (as proposed by Etter) could systematically classify hydrogen-bonding patterns, though specific crystallographic data for this compound is unavailable in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.